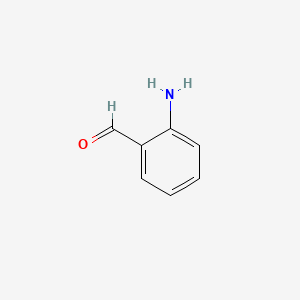












|
REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[O:8])([O-])=O.O.N.[Cl-].[Na+]>O>[NH2:2][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[O:8] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.N
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
ferrous sulfate heptahydrate
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a four-necked flask, there were placed
|
|
Type
|
DISTILLATION
|
|
Details
|
the reaction mixture was subjected to steam distillation immediately
|
|
Type
|
DISTILLATION
|
|
Details
|
The distillate in an amount of 250 ml was collected in two times separately
|
|
Type
|
TEMPERATURE
|
|
Details
|
The first distillate was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
the crystals precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The mother liquor obtained from the first distillate
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried with sodium sulfate, and ether
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by distillation
|
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated from the first distillate
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=O)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 60.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |